N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound has the molecular formula and a molecular weight of approximately 435.5 g/mol. It is classified as a pyrazolo[4,3-d]pyrimidine derivative, which is significant in the development of various pharmaceuticals due to its diverse biological activities.
The synthesis of N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multiple steps that include the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization.
The detailed reaction conditions such as temperature, solvents, and catalysts must be optimized for high yield and purity.
The compound features a complex molecular structure characterized by several functional groups including:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 435.5 g/mol |
InChI Key | NTUYVDRNNJLZOK-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=CC(=C4)C)C |
This structure indicates a complex arrangement that may contribute to its biological activity.
The compound can participate in various chemical reactions typical for amides and heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its therapeutic properties or to explore new derivatives.
The mechanism of action for N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors relevant in disease pathways.
Research indicates that compounds in this class may exhibit:
Further studies are necessary to clarify these mechanisms through biochemical assays and molecular docking studies.
The chemical properties include:
N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide has promising applications in scientific research:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0